Lipophilicity Advantage Over the Naphthyl Analog (1‑(2‑(2‑Chlorobenzoyl)carbohydrazonoyl)‑2‑naphthyl 2,4‑dichlorobenzoate)
The target compound exhibits a computed XLogP3‑AA of 6.1 [1], whereas the close naphthyl analog (CAS 767314‑23‑8) has an XLogP3‑AA of 7.4 [2]. The 1.3‑unit lower logP brings the target compound closer to the optimal range for oral bioavailability (logP <5) and suggests reduced non‑specific binding and improved aqueous solubility compared to the naphthyl variant. Both compounds share an identical topological polar surface area (TPSA) of 67.8 Ų and hydrogen bond acceptor/donor counts (4/1), confirming that the lipophilicity shift is the primary differentiating feature.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 6.1 |
| Comparator Or Baseline | 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate (CAS 767314-23-8): XLogP3‑AA = 7.4 |
| Quantified Difference | ΔLogP = –1.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15) [1][2] |
Why This Matters
A lower logP within this class can translate into superior pharmacokinetic behavior in cell‑based assays, making the target compound a more attractive starting point for lead‑optimization campaigns.
- [1] PubChem. Computed Properties for CID 9651449. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/358769-66-1 (accessed 2026-04-30). View Source
- [2] PubChem. Computed Properties for CID 9633056 (1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/767314-23-8 (accessed 2026-04-30). View Source
